1,1-Dioxidothietan-3-yl methanesulfonate
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Overview
Description
1,1-Dioxidothietan-3-yl methanesulfonate is a chemical compound with the molecular formula C4H8O5S2 It is known for its unique structure, which includes a thietane ring with a dioxido group and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dioxidothietan-3-yl methanesulfonate can be synthesized through the oxidation of the corresponding thietane derivatives. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxido group into the thietane ring. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxidothietan-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thietane ring.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
1,1-Dioxidothietan-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thietane rings into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxidothietan-3-yl methanesulfonate involves its reactivity as a Michael acceptor. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms in the thietane ring. This leads to the formation of various adducts, depending on the nature of the nucleophile. The dioxido group enhances the electrophilicity of the thietane ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxidothietan-3-yl methanesulfonate: Unique due to its combination of a thietane ring and a methanesulfonate group.
1,1-Dioxidothietan-3-yl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of a methanesulfonate group.
1,1-Dioxidothietan-3-yl ethylsulfonate: Similar structure but with an ethylsulfonate group instead of a methanesulfonate group.
Uniqueness
The presence of both the dioxido group and the methanesulfonate group makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
(1,1-dioxothietan-3-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S2/c1-10(5,6)9-4-2-11(7,8)3-4/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVNFKNEMBMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089377-05-7 |
Source
|
Record name | 1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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